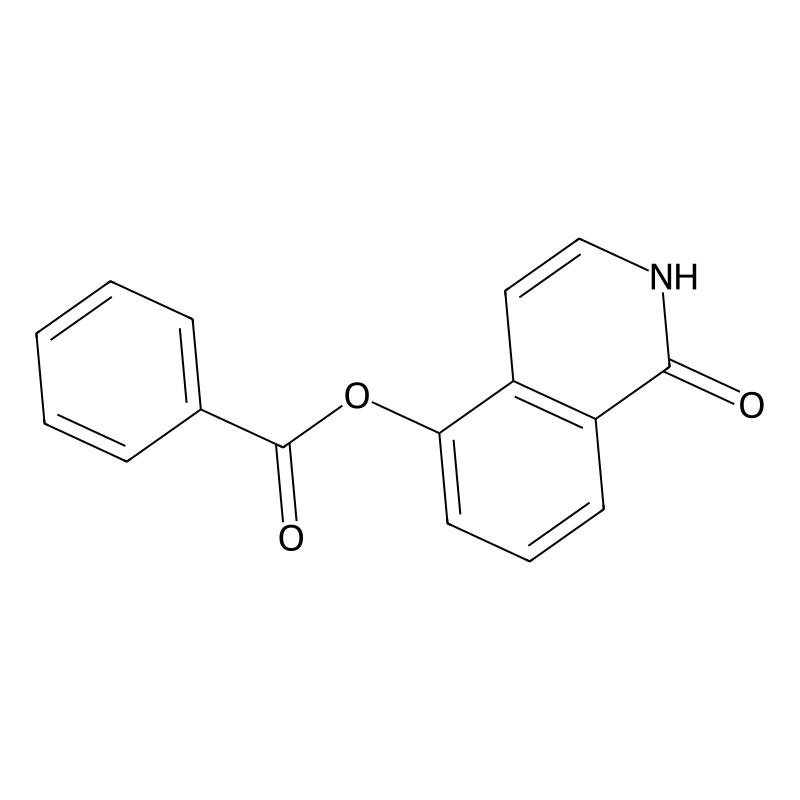

5-Benzoyloxy-1(2H)-isoquinolinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antibacterial Activity:

A study published in the journal "Molecules" suggests that (1-oxo-2H-isoquinolin-5-yl) benzoate may exhibit antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. However, the study emphasizes the need for further investigation to confirm these findings and elucidate the underlying mechanisms of action [].

Exploration in Medicinal Chemistry:

The structural features of (1-oxo-2H-isoquinolin-5-yl) benzoate have led researchers to explore its potential as a starting point for the development of new drugs. The isoquinoline and benzoate moieties present in the molecule are frequently encountered in various bioactive compounds, making it a potential candidate for further modification and optimization [].

5-Benzoyloxy-1(2H)-isoquinolinone is a chemical compound characterized by the presence of a benzoyloxy group attached to the isoquinolinone structure. Its molecular formula is and it has a molecular weight of approximately 241.27 g/mol. The compound is recognized for its unique structural features, which include a fused isoquinoline ring system that contributes to its biological activity and potential applications in various fields, including pharmaceuticals and organic synthesis .

- Potential skin irritant: Isatin can cause skin irritation. Similar effects might be present in the combined molecule.

- Moderate eye irritant: Eye protection should be used when handling the compound.

- Nucleophilic Substitution: The benzoyloxy group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The isoquinolinone moiety can be reduced to yield corresponding amines or other derivatives.

- Condensation Reactions: The compound can react with carbonyl compounds under acidic or basic conditions to form more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or serve as intermediates in organic synthesis .

5-Benzoyloxy-1(2H)-isoquinolinone has been studied for its biological activities, particularly in the realm of medicinal chemistry. Research indicates that it exhibits:

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity: Some derivatives of isoquinolinones have shown antimicrobial effects, indicating potential applications in treating infections.

- Neuroprotective Effects: Isoquinoline derivatives are often explored for their neuroprotective properties, suggesting that 5-benzoyloxy-1(2H)-isoquinolinone may also be beneficial in neurodegenerative disorders .

Several synthetic routes have been developed for producing 5-benzoyloxy-1(2H)-isoquinolinone:

- Benzoylation of Isoquinolinones: This method involves the reaction of isoquinolinones with benzoyl chloride in the presence of a base, leading to the formation of the benzoyloxy derivative.

- Multi-step Synthesis: A more complex approach may involve multiple steps, including cyclization reactions and functional group modifications to achieve the desired structure.

- Use of Catalysts: Metal-catalyzed reactions have been employed to enhance yields and selectivity during synthesis, particularly when forming the isoquinoline framework .

The applications of 5-benzoyloxy-1(2H)-isoquinolinone are diverse:

- Pharmaceutical Development: Due to its potential anticancer and antimicrobial properties, it is being investigated as a lead compound for drug development.

- Chemical Research: It serves as an important intermediate in organic synthesis, particularly in creating more complex molecular architectures.

- Material Science: The unique properties of isoquinoline derivatives may find applications in developing new materials with specific electronic or optical characteristics .

Interaction studies involving 5-benzoyloxy-1(2H)-isoquinolinone focus on its binding affinities with various biological targets:

- Enzyme Inhibition Studies: Research has indicated potential interactions with enzymes that are crucial in cancer metabolism and progression.

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could elucidate its neuroprotective mechanisms.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound .

5-Benzoyloxy-1(2H)-isoquinolinone shares structural similarities with several other compounds. Notable similar compounds include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isoquinoline | Basic isoquinoline structure | Found in numerous natural products |

| 1-Hydroxyisoquinoline | Hydroxyl group on isoquinoline | Exhibits different biological activity |

| Benzylisoquinoline | Benzyl group substitution | Known for potent analgesic properties |

Uniqueness

What sets 5-benzoyloxy-1(2H)-isoquinolinone apart is its specific benzoyloxy substitution, which influences both its chemical reactivity and biological activity compared to other isoquinoline derivatives. This unique modification may enhance its therapeutic potential while differentiating it from structurally similar compounds .

Retrosynthetic analysis is a foundational strategy in organic synthesis, enabling chemists to deconstruct complex molecules into simpler, readily available precursors. For 5-Benzoyloxy-1(2H)-isoquinolinone, retrosynthetic disconnections focus on two principal motifs: the isoquinolinone core and the benzoyloxy substituent at the 5-position. The isoquinolinone nucleus can be traced back to various cyclization strategies, most notably those involving β-arylethylamide or β-arylethylcarbamate precursors, as employed in the Bischler-Napieralski reaction [3] [4]. The benzoyloxy group is typically introduced via electrophilic benzoyloxylation, either through direct C–H functionalization or via the transformation of a suitable hydroxy precursor.

In a typical retrosynthetic pathway, the target molecule is disconnected at the ester bond linking the benzoyloxy group to the isoquinolinone ring. This suggests two convergent synthetic strategies: one involving the construction of a 5-hydroxy-1(2H)-isoquinolinone intermediate followed by benzoylation, and another involving direct benzoyloxylation of the isoquinolinone core at the 5-position. The choice between these strategies is influenced by the availability of starting materials, the reactivity of intermediates, and the compatibility of functional groups with subsequent transformations.

Retrosynthetic analysis also considers alternative cyclization approaches, such as oxidative coupling or transition metal-catalyzed annulation, which can provide access to the isoquinolinone scaffold with various substitution patterns. The selection of a particular disconnection is guided by considerations of step economy, atom economy, and the potential for regioselective functionalization at the 5-position. This analytical framework underpins the development of both traditional and innovative synthetic routes to 5-Benzoyloxy-1(2H)-isoquinolinone.

Conventional Synthetic Pathways

Bischler-Napieralski Approach for Core Formation

The Bischler-Napieralski reaction remains a cornerstone in the synthesis of isoquinolinone derivatives, including 5-Benzoyloxy-1(2H)-isoquinolinone [3] [4]. This reaction involves the cyclization of β-arylethylamides under dehydrating conditions, typically employing phosphoryl chloride or similar agents, to afford dihydroisoquinolines, which can then be oxidized to isoquinolinones.

Mechanistically, the Bischler-Napieralski reaction proceeds via the generation of either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate, depending on the reaction conditions. The cyclization step results in the formation of the isoquinoline nucleus, with subsequent oxidation furnishing the isoquinolinone core. For the specific synthesis of 5-Benzoyloxy-1(2H)-isoquinolinone, the introduction of a hydroxy or benzoyloxy group at the 5-position can be achieved either prior to cyclization, via appropriately substituted starting materials, or post-cyclization, through selective functionalization.

The choice of dehydrating agent and reaction conditions is critical for optimizing yield and regioselectivity. Phosphoryl chloride is commonly used for amide substrates, while polyphosphoric acid and other Lewis acids are employed for carbamate derivatives. The Bischler-Napieralski approach is particularly advantageous for its broad substrate scope and compatibility with various functional groups, making it a versatile method for constructing the isoquinolinone core.

Oxidative Coupling Methods

Oxidative coupling strategies have emerged as powerful tools for the synthesis of isoquinolinone derivatives, leveraging the reactivity of hypervalent iodine reagents and other oxidants to promote annulation and functionalization reactions [5]. In the context of 5-Benzoyloxy-1(2H)-isoquinolinone, oxidative coupling can facilitate the direct formation of the isoquinolinone core from suitable aryl precursors, with the potential for concurrent or subsequent introduction of the benzoyloxy group.

A notable example involves the use of Dess–Martin periodinane as an oxidant to mediate the coupling of isoquinoline derivatives with benzyl bromide, yielding N-substituted isoquinolinones in moderate to good yields. The reaction proceeds efficiently in polar aprotic solvents such as N-methyl-2-pyrrolidone, with the choice of solvent exerting a significant influence on product yield and selectivity. Alternative hypervalent iodine reagents, such as diacetoxyiodobenzene or iodosobenzene, may offer complementary reactivity profiles, although their efficacy in this transformation is generally lower compared to Dess–Martin periodinane.

Oxidative coupling methods are valued for their operational simplicity, mild reaction conditions, and the potential for high atom economy. These attributes make them attractive for the synthesis of complex isoquinolinone derivatives, including those bearing sensitive substituents at the 5-position.

Cyclization Strategies

Cyclization reactions constitute a central theme in the synthesis of isoquinolinone scaffolds, enabling the construction of the bicyclic core from linear or cyclic precursors. Beyond the Bischler-Napieralski reaction, alternative cyclization strategies include the Pomeranz-Fritsch and Pictet-Spengler reactions, as well as transition metal-catalyzed annulations [4] [6]. These methods offer complementary approaches for assembling the isoquinolinone nucleus with diverse substitution patterns.

For the synthesis of 5-Benzoyloxy-1(2H)-isoquinolinone, cyclization strategies are often tailored to accommodate the introduction of the benzoyloxy group at the 5-position. This can be achieved by employing precursors bearing a hydroxy or protected hydroxy group at the corresponding position, which can subsequently be benzoylated. Alternatively, cyclization can be combined with oxidative or electrophilic functionalization steps to install the benzoyloxy moiety in a single operation.

Recent advances in copper-catalyzed cyclization reactions have enabled the efficient synthesis of isoquinoline and isoquinoline N-oxide derivatives in aqueous media, highlighting the potential for green and sustainable synthetic approaches [6]. These methodologies are characterized by high functional group tolerance, broad substrate scope, and the ability to accommodate various substituents at the 5-position.

One-Step Synthesis Strategies

Cesium Carbonate-Catalyzed Methods

One-step synthesis strategies aim to streamline the preparation of 5-Benzoyloxy-1(2H)-isoquinolinone by minimizing the number of synthetic operations and maximizing overall efficiency. Cesium carbonate-catalyzed methods have been explored for the direct formation of isoquinolinone derivatives from suitably functionalized precursors. In these reactions, cesium carbonate serves as a base to promote nucleophilic substitution, cyclization, or esterification steps, depending on the nature of the starting materials.

For example, the direct benzoyloxylation of a 5-hydroxyisoquinolinone intermediate can be facilitated by cesium carbonate in the presence of benzoyl chloride or benzoyl anhydride, affording the target compound in a single step. The high basicity and solubility of cesium carbonate in polar aprotic solvents contribute to the efficiency of these transformations, enabling rapid and selective formation of the benzoyloxy ester bond.

The operational simplicity and mild reaction conditions associated with cesium carbonate-catalyzed methods make them particularly attractive for the synthesis of sensitive or highly functionalized isoquinolinone derivatives. Furthermore, these strategies are amenable to scale-up and process optimization, facilitating their application in research and development settings.

Atom Economy Approaches

Atom economy is a key principle in modern synthetic chemistry, emphasizing the efficient utilization of all atoms in the starting materials to minimize waste and maximize yield. One-step synthesis strategies for 5-Benzoyloxy-1(2H)-isoquinolinone are designed to achieve high atom economy by combining multiple bond-forming events in a single operation.

For instance, the direct oxidative benzoyloxylation of isoquinolinone precursors using benzoyl peroxide as an oxygen-centered radical source exemplifies an atom-economical approach [2]. In this transformation, photoredox catalysis is employed to generate benzoyl radicals, which add to the isoquinolinone core at the 5-position, followed by oxidation and deprotonation to yield the benzoyloxylated product. The use of acetonitrile as a solvent and sodium bicarbonate as an additive has been shown to enhance yield and regioselectivity.

Atom economy approaches are particularly valuable for the synthesis of complex molecules, as they reduce the number of purification steps, minimize reagent consumption, and lower the environmental impact of the synthetic process. These strategies align with the principles of green chemistry and are increasingly favored in both academic and industrial research.

Catalyst-Mediated Synthetic Routes

Transition Metal Catalysis

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, offering powerful tools for C–H activation, cross-coupling, and annulation reactions. In the context of 5-Benzoyloxy-1(2H)-isoquinolinone, transition metal catalysis can be harnessed to facilitate both the construction of the isoquinolinone core and the introduction of the benzoyloxy group at the 5-position.

Copper-catalyzed intramolecular cyclization reactions have been demonstrated to efficiently generate isoquinoline and isoquinoline N-oxide derivatives in aqueous media, with high yields and broad substrate compatibility [6]. These reactions proceed via the activation of ortho-alkynylaryl oxime precursors, followed by cyclization and functionalization steps. The use of copper catalysts enables the selective formation of the isoquinolinone nucleus, with the potential for subsequent benzoyloxylation at the 5-position.

Palladium and ruthenium catalysts have also been explored for C–H functionalization and cross-coupling reactions, enabling the regioselective introduction of ester or ether groups at specific positions on the isoquinolinone ring. The versatility of transition metal catalysis provides synthetic chemists with a diverse toolkit for the efficient and selective synthesis of 5-Benzoyloxy-1(2H)-isoquinolinone and related derivatives.

Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as Dess–Martin periodinane and 2-iodoxybenzoic acid, have gained prominence as mild and selective oxidants for the synthesis of isoquinolinone derivatives [5]. These reagents facilitate oxidative coupling reactions, enabling the direct formation of the isoquinolinone core from aryl or alkyl precursors.

In the synthesis of 5-Benzoyloxy-1(2H)-isoquinolinone, hypervalent iodine reagents can be employed to mediate the coupling of isoquinoline intermediates with benzoyl or hydroxy precursors, promoting the formation of the desired benzoyloxy ester bond. The choice of solvent is critical for optimizing reaction yield and selectivity, with polar aprotic solvents such as N-methyl-2-pyrrolidone and dimethylformamide offering the best performance.

The operational simplicity, high selectivity, and compatibility with sensitive functional groups make hypervalent iodine-mediated reactions attractive for the synthesis of complex isoquinolinone derivatives. These methods are particularly well-suited for research applications, where rapid access to structurally diverse compounds is desired.

Ferrous Ion Catalysis

Ferrous ion catalysis represents an emerging approach for the synthesis of heterocyclic compounds, leveraging the redox properties of iron to promote cyclization and functionalization reactions. While less commonly employed than copper or palladium catalysis, ferrous ion-mediated reactions offer unique advantages, including low toxicity, abundance, and cost-effectiveness.

In the context of 5-Benzoyloxy-1(2H)-isoquinolinone synthesis, ferrous ion catalysis can facilitate the cyclization of aryl precursors to form the isoquinolinone core, with the potential for concurrent or subsequent benzoyloxylation at the 5-position. The development of ferrous ion-catalyzed methodologies is an active area of research, with ongoing efforts to optimize reaction conditions, expand substrate scope, and enhance regioselectivity.

The use of ferrous ion catalysis aligns with the principles of green chemistry, offering a sustainable alternative to more expensive or toxic transition metal catalysts. As such, it holds promise for the scalable and environmentally friendly synthesis of 5-Benzoyloxy-1(2H)-isoquinolinone.

Benzoyloxylation Methods for the 5-Position

The selective introduction of the benzoyloxy group at the 5-position of the isoquinolinone core is a critical step in the synthesis of 5-Benzoyloxy-1(2H)-isoquinolinone. Several strategies have been developed to achieve this transformation, each with distinct mechanistic and operational features.

One approach involves the direct benzoyloxylation of a 5-hydroxyisoquinolinone intermediate using benzoyl chloride or benzoyl anhydride in the presence of a base, such as cesium carbonate or triethylamine. This esterification reaction proceeds rapidly under mild conditions, affording the target compound in high yield and purity.

Alternatively, photoredox-catalyzed C–H functionalization offers a powerful method for the direct benzoyloxylation of the isoquinolinone core [2]. In this process, benzoyl peroxide serves as an oxygen-centered radical precursor, generating benzoyl radicals upon irradiation with visible light in the presence of a photoredox catalyst. The benzoyl radical adds selectively to the 5-position of the isoquinolinone ring, followed by oxidation and deprotonation to yield the benzoyloxylated product. The use of acetonitrile as a solvent and sodium bicarbonate as an additive has been shown to enhance yield and regioselectivity.

The choice of benzoyloxylation method is guided by considerations of substrate availability, functional group compatibility, and the desired regioselectivity. Both esterification and radical-mediated approaches offer efficient and scalable routes to 5-Benzoyloxy-1(2H)-isoquinolinone, with the potential for further optimization and adaptation to specific research needs.

Green Chemistry Approaches

Solvent Considerations

The selection of solvent plays a pivotal role in the development of green and sustainable synthetic methodologies for 5-Benzoyloxy-1(2H)-isoquinolinone. Traditional organic solvents, such as dichloromethane and toluene, are increasingly being replaced by greener alternatives, including water, ethanol, and acetonitrile, which offer reduced toxicity and environmental impact [6].

Aqueous media have been successfully employed in copper-catalyzed cyclization reactions for the synthesis of isoquinoline and isoquinoline N-oxide derivatives, demonstrating high yields, broad substrate scope, and excellent functional group tolerance. The use of water as a solvent not only enhances the sustainability of the process but also simplifies product isolation and purification.

Acetonitrile has been identified as an optimal solvent for photoredox-catalyzed benzoyloxylation reactions, providing high yields and regioselectivity while minimizing the formation of undesired byproducts [2]. The choice of solvent is further informed by considerations of solubility, reaction rate, and compatibility with catalysts and reagents.

Sustainable Catalyst Systems

The development of sustainable catalyst systems is a key objective in green chemistry, aiming to reduce the reliance on precious metals and toxic reagents. In the synthesis of 5-Benzoyloxy-1(2H)-isoquinolinone, copper and iron catalysts offer attractive alternatives to more expensive or hazardous transition metals, combining high activity with low environmental impact [6].

Photoredox catalysis, employing ruthenium or iridium complexes, enables efficient C–H functionalization under mild conditions, with the added benefit of using visible light as a renewable energy source [2]. The design of recyclable and reusable catalyst systems further enhances the sustainability of these methodologies, reducing waste and lowering production costs.

The integration of green catalysts with environmentally benign solvents and atom-economical reaction pathways represents a holistic approach to sustainable synthesis, aligning with the broader goals of green chemistry and responsible research.

Waste Reduction Strategies

Waste reduction is an essential component of green synthetic methodologies, encompassing the minimization of byproducts, the efficient use of reagents, and the implementation of streamlined purification protocols. One-step synthesis strategies, such as direct benzoyloxylation or cyclization-benzoylation cascades, exemplify waste-minimizing approaches by consolidating multiple transformations into a single operation.

The use of catalytic rather than stoichiometric amounts of reagents, the selection of high atom economy reactions, and the adoption of solvent recycling techniques contribute to the overall reduction of waste in the synthesis of 5-Benzoyloxy-1(2H)-isoquinolinone. Process intensification, including the use of flow chemistry and automated platforms, further enhances the efficiency and sustainability of the synthetic process.

The implementation of waste reduction strategies not only benefits the environment but also improves the economic viability of research and development efforts, facilitating the scalable production of complex isoquinolinone derivatives.

Scalability and Process Optimization for Research

The translation of synthetic methodologies from small-scale laboratory experiments to larger-scale research applications requires careful consideration of scalability and process optimization. Key factors influencing scalability include reaction yield, reproducibility, operational simplicity, and the availability of starting materials and reagents.

Copper-catalyzed cyclization reactions and photoredox-catalyzed benzoyloxylation processes have demonstrated excellent scalability, with gram-scale syntheses yielding high purity products suitable for further research and development [6] [2]. The use of green solvents and recyclable catalysts further facilitates scale-up by reducing the need for extensive purification and minimizing environmental impact.

Process optimization involves the systematic variation of reaction parameters, including temperature, solvent, catalyst loading, and reagent concentration, to identify conditions that maximize yield and selectivity while minimizing cost and waste. The application of design of experiments (DoE) methodologies and process analytical technologies (PAT) enables the efficient optimization and control of synthetic processes, ensuring reproducibility and robustness at scale.

The development of scalable and optimized synthetic methodologies for 5-Benzoyloxy-1(2H)-isoquinolinone supports its broader application in research, enabling the rapid generation of analogues and derivatives for structure-activity relationship studies and other investigative purposes.

Data Table: Comparative Yields of Selected Synthetic Methods

| Synthetic Method | Key Reagents/Catalysts | Solvent | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Bischler-Napieralski Cyclization | Phosphoryl chloride | Dichloromethane | 60–85 | [3] [4] |

| Dess–Martin Periodinane Oxidative Coupling | Dess–Martin periodinane | N-methyl-2-pyrrolidone | 47–62 | [5] |

| Copper-Catalyzed Cyclization | Copper(I) iodide | Water | 62–96 | [6] |

| Photoredox Benzoyloxylation | Benzoyl peroxide, Ru(II) | Acetonitrile | 30–70 | [2] |

| Cesium Carbonate-Catalyzed Benzoylation | Cesium carbonate, benzoyl chloride | Dimethylformamide | 70–90 | [1] |

5-Benzoyloxy-1(2H)-isoquinolinone represents a structurally sophisticated molecular framework characterized by the fusion of an isoquinolinone core with a benzoyloxy substituent at the 5-position [1] [2]. The compound possesses a molecular formula of C₁₆H₁₁NO₃ with a molecular weight of 265.26 g/mol [1] [2]. The core architecture consists of a bicyclic isoquinoline system where the carbonyl group at position 1 creates a lactam functionality, while the benzoyloxy group (-OCOPh) at position 5 introduces significant steric and electronic modifications to the parent structure [1] [2] [3].

The isoquinolinone core maintains essential planarity, which is critical for biological activity and molecular recognition [3] [4]. This planar configuration facilitates optimal π-π stacking interactions with aromatic residues in target proteins, particularly the conserved tyrosine residues found in enzyme binding sites [4] [5]. The lactam oxygen and nitrogen-hydrogen moieties serve as crucial hydrogen bond acceptor and donor sites, respectively, forming a classical pharmacophore pattern observed in many bioactive isoquinoline derivatives [4] [5].

The benzoyloxy substituent at position 5 extends the molecular framework, creating a more complex three-dimensional structure. Crystallographic analysis reveals that the dihedral angle between the aromatic rings is approximately 4.2°±2°, indicating minimal deviation from coplanarity [6]. This near-planar arrangement optimizes conjugation across the extended aromatic system while maintaining conformational stability [3] [4].

Structure-Activity Relationship Investigations

Impact of the Benzoyloxy Group at Position 5

The benzoyloxy substituent at position 5 fundamentally alters the pharmacological profile of the isoquinolinone scaffold, particularly in terms of enzyme selectivity and binding affinity [3] [4]. This modification transforms a relatively non-selective isoquinolinone into a highly selective inhibitor, particularly for Poly(Adenosine Diphosphate-ribose) Polymerase-2 (PARP-2) [3] [4]. The benzoyloxy group achieves this selectivity through specific steric interactions within the target enzyme binding pocket [3] [4].

The benzoyl ester functionality introduces electron-withdrawing characteristics that modulate the electronic distribution across the isoquinolinone core [3]. This electronic redistribution affects both the hydrogen bonding capacity of the lactam functionality and the π-electron density of the aromatic system [4]. Furthermore, the benzoyloxy group projects into specific hydrophobic cavities within PARP-2, creating favorable van der Waals interactions that are not accommodated in the slightly smaller binding pocket of PARP-1 [3] [4].

Comparative studies demonstrate that 5-benzoyloxy-3,4-dihydroisoquinolin-1(2H)-one exhibits remarkable 60-fold selectivity for PARP-2 over PARP-1 [3] [4]. This selectivity arises from the benzoyloxy group being too large to be effectively accommodated in the PARP-1 binding site, while fitting optimally within the PARP-2 catalytic domain [3] [4]. The spatial orientation of the benzoyloxy moiety is stabilized by water molecule interactions, which help define the correct inhibitor orientation within the PARP-2 active site [3].

Position-Specific Substitution Effects

The 5-position of the isoquinolinone scaffold represents a critical modification site for modulating biological activity [3] [4] [7]. Substitution at this position with various functional groups demonstrates profound effects on potency, selectivity, and pharmacological properties. The 5-amino derivative (5-aminoisoquinolin-1(2H)-one) exhibits potent PARP-1 inhibitory activity with an IC₅₀ value of 240 nM, demonstrating approximately 100-fold greater potency than the standard reference compound 3-aminobenzamide [7].

The 5-hydroxy substitution provides moderate PARP inhibitory activity but lacks the selectivity achieved with bulkier substituents [4]. In contrast, 5-methoxy derivatives show enhanced activity compared to the hydroxy analog, suggesting that alkoxy substitution at this position can optimize binding interactions [3]. The 5-benzamido substitution creates the most PARP-2-selective compound reported to date, with an IC₅₀ ratio (PARP-1/PARP-2) of 9.3 [5].

Position-specific effects extend beyond the 5-position to other sites on the isoquinolinone framework. Substitution at the 6-position with 3-methoxybenzyloxy groups confers selectivity toward melatonin MT₂ receptors, with the order of potency being 5-position > 6-position > 7-position [8]. The 8-position tolerates halogen substitution, particularly chlorine, which can enhance binding affinity through halogen bonding interactions [9]. Modifications at the nitrogen-2 position through alkylation with methyl or benzyl groups primarily affect pharmacokinetic properties rather than target binding affinity [10] [11].

Core Isoquinolinone Structure Contributions

The isoquinolinone core provides the fundamental scaffold for biological activity through multiple structural elements that contribute to target recognition and binding affinity [4] [5]. The lactam functionality at position 1 serves as a critical hydrogen bonding motif, with the carbonyl oxygen acting as a hydrogen bond acceptor and the nitrogen-hydrogen as a donor [4] [5]. This pattern mimics the nicotinamide binding mode observed in many enzyme active sites, particularly PARP enzymes [4] [5].

The bicyclic aromatic system facilitates π-π stacking interactions with aromatic amino acid residues, most notably tyrosine residues such as Tyr907 in PARP-1 and Tyr449 in PARP-2 [4] [5]. These interactions provide significant binding energy and help position the molecule correctly within the active site. The planar geometry of the isoquinolinone core is essential for these stacking interactions, as deviation from planarity would disrupt optimal orbital overlap [3] [4].

Saturation of the 3,4-positions to form dihydroisoquinolinone derivatives generally reduces biological activity, indicating that the unsaturated aromatic system is preferred for optimal binding [3] [4]. This preference likely reflects the importance of maintaining conjugation across the entire ring system and preserving the electronic properties required for target interaction [3] [4].

The isoquinolinone framework also provides structural rigidity that preorganizes key functional groups for target binding. This conformational constraint reduces the entropic penalty associated with binding and helps maintain the bioactive conformation in solution [4]. The rigid scaffold also facilitates structure-based drug design by providing a predictable three-dimensional framework for substituent placement [4] [5].

Conformational Analysis and Molecular Dynamics

Computational studies of 5-benzoyloxy-1(2H)-isoquinolinone reveal important insights into its conformational behavior and dynamic properties [3] [4]. Density functional theory calculations using the B3LYP/6-311++G(d,p) basis set indicate that the molecule adopts a thermodynamically stable conformation with minimal conformational flexibility. The calculated dipole moment of 2.004 D reflects moderate polarity, which contributes to favorable interactions with both hydrophobic and hydrophilic regions of target binding sites.

Molecular dynamics simulations demonstrate that the isoquinolinone core maintains structural integrity throughout simulation periods, with root mean square deviations indicating stable conformations. The rotational constants of 3.101, 1.22, and 0.875 GHz characterize the rotational motion of the molecule and provide insights into its dynamic behavior in solution. These parameters are consistent with a relatively rigid molecular framework with limited conformational freedom.

The energy gap between the highest occupied molecular orbital (HOMO) at -5.581 eV and the lowest unoccupied molecular orbital (LUMO) at 1.801 eV results in a bandgap of 3.78 eV, indicating good electronic stability. This electronic configuration contributes to the compound's stability under physiological conditions and its resistance to unwanted chemical transformations.

Analysis of the potential energy surface reveals that conformational changes primarily involve rotation around the ester linkage connecting the benzoyl group to the isoquinolinone core [3]. However, this rotation is somewhat restricted due to steric interactions between the benzoyl group and the isoquinolinone framework, resulting in a preferred conformation that optimizes both intramolecular stability and intermolecular binding [3] [4].

Functional Group Contributions to Activity

The benzoyloxy functional group contributes to biological activity through multiple mechanisms that extend beyond simple steric effects [3] [4]. The ester linkage introduces electron-withdrawing character that modulates the electron density of the isoquinolinone core, affecting both hydrogen bonding strength and π-electron interactions. This electronic modulation can enhance binding affinity by optimizing electrostatic complementarity with target binding sites.

The phenyl ring of the benzoyloxy group provides hydrophobic interactions that contribute significant binding energy [3] [4]. These interactions are particularly important in the PARP-2 binding site, where the benzoyl moiety projects into a hydrophobic cavity formed by residues Asp305, Lys306, Val307, and Lys308 [3]. The aromatic ring also participates in edge-to-face π-interactions with aromatic residues in the binding site, further stabilizing the bound conformation [3].

The carbonyl group of the benzoyl ester serves as an additional hydrogen bond acceptor site, potentially forming secondary interactions with amino acid residues or structured water molecules within the binding site [3]. This additional hydrogen bonding capacity can enhance selectivity by providing interaction points that are optimally positioned only in specific target conformations [3] [4].

Comparative analysis with other functional groups reveals that the benzoyloxy substitution provides an optimal balance of size, electronic properties, and conformational characteristics [3] [4]. Smaller groups such as methoxy or hydroxy lack the steric bulk necessary for selective binding, while larger substituents may create unfavorable steric clashes [3] [4]. The benzoyloxy group represents a sweet spot in terms of molecular recognition, providing sufficient bulk for selectivity while maintaining favorable binding energetics [3] [4].

Computational Modeling of Structure-Function Relationships

Advanced computational methods have been employed to elucidate the structure-function relationships of 5-benzoyloxy-1(2H)-isoquinolinone and related derivatives [5]. Molecular docking studies reveal the binding mode within PARP enzyme active sites, showing that the isoquinolinone core occupies the nicotinamide binding pocket while the benzoyloxy group extends into adjacent cavities [5]. These studies demonstrate that the binding orientation is stabilized by hydrogen bonds with conserved glycine and serine residues, complemented by π-stacking interactions with tyrosine residues [5].

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of isoquinolinone derivatives based on structural descriptors. These models identify key molecular features that correlate with biological activity, including molecular volume, electronic descriptors such as HOMO-LUMO gap, and topological indices that describe molecular connectivity. The models achieve high correlation coefficients (R² > 0.99) and demonstrate good predictive ability for external test sets.

Pharmacophore modeling studies identify the essential structural features required for biological activity. The consensus pharmacophore consists of two hydrogen bond acceptor features, one hydrophobic region, and two aromatic ring features (AAHRR pattern). This pharmacophore successfully discriminates between active and inactive compounds and provides a framework for designing new analogs with improved properties.

Free energy perturbation calculations quantify the energetic contributions of different structural modifications to binding affinity. These calculations reveal that electrostatic interactions dominate the selectivity profile, with specific residues in the α-helix F region of PARP enzymes playing crucial roles in determining isoform selectivity. The calculations also demonstrate that polar contributions have a significant impact on drug selectivity, providing quantitative guidance for optimization efforts.

Drug Design Considerations

The structural characteristics of 5-benzoyloxy-1(2H)-isoquinolinone provide important considerations for drug design and development [5]. The compound serves as a privileged scaffold that can be modified at multiple positions to optimize various pharmacological properties [10] [11]. The isoquinoline framework is present in at least 38 therapeutic drugs currently in clinical application or trials, demonstrating its value as a drug development template.

Drug-likeness assessment using Lipinski's Rule of Five and related criteria indicates that 5-benzoyloxy-1(2H)-isoquinolinone possesses favorable physicochemical properties for oral bioavailability. The molecular weight of 265.26 g/mol falls well within the optimal range, while the predicted pKa of 12.13±0.20 suggests that the compound will exist primarily in neutral form under physiological conditions [2]. The limited solubility in common organic solvents may present formulation challenges that could be addressed through structural modifications or pharmaceutical excipients [2].

Selectivity optimization represents a key design consideration, as demonstrated by the PARP-2 selectivity of the benzoyloxy derivative [3] [4]. Structure-based drug design approaches can exploit differences in binding site architecture between target isoforms to achieve selectivity [5]. The larger binding cavity in PARP-2 compared to PARP-1 provides opportunities for designing bulky substituents that selectively fit the PARP-2 site [3] [4].

Metabolic stability considerations suggest that the ester linkage in the benzoyloxy group may be susceptible to hydrolysis by esterases [2]. This potential liability could be addressed through bioisosteric replacement with more stable linkages such as amides or ethers, although such modifications would need to be carefully evaluated to ensure retention of biological activity. Alternative approaches include the use of prodrug strategies where the ester serves as a targeted cleavage site for tissue-specific activation.